4-[6-(3-chlorophenoxy)hexyl]morpholine
Description
4-[6-(3-Chlorophenoxy)Hexyl]Morpholine is a heterocyclic compound featuring a morpholine ring linked to a 3-chlorophenoxy group via a hexyl chain. Its structure combines the electron-rich morpholine moiety with the lipophilic chlorophenoxy group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[6-(3-chlorophenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c17-15-6-5-7-16(14-15)20-11-4-2-1-3-8-18-9-12-19-13-10-18/h5-7,14H,1-4,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZBFHWXMPALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3-chlorophenoxy)hexyl]morpholine typically involves the reaction of morpholine with 6-(3-chlorophenoxy)hexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3-chlorophenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The chlorophenoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group.
Major Products Formed
Oxidation: N-oxides of morpholine.
Reduction: Dechlorinated phenoxy derivatives.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
4-[6-(3-chlorophenoxy)hexyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[6-(3-chlorophenoxy)hexyl]morpholine is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as receptors or enzymes, depending on its application. The morpholine ring and chlorophenoxy group may play crucial roles in binding to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 4-[6-(3-Chlorophenoxy)Hexyl]Morpholine:
Key Observations:
- Morpholine vs.
- Substituent Effects : The trifluoromethyl and nitro groups in 4-(3-(Dichloromethyl)-4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)morpholine enhance electron-withdrawing properties, contrasting with the electron-donating hexyl chain in the target compound .
Key Observations:
Physicochemical and Spectroscopic Properties
Key Observations:
- Copolymers with morpholine derivatives exhibit strong UV absorption (560–585 nm), likely due to extended conjugation, a property absent in non-polymeric analogs like this compound .
- Elemental analysis for the pyrido-pyrimidine derivative confirms close alignment between theoretical and experimental values, validating synthesis accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
